2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-6-2-5-9-17(13)18(24)21-20-23-22-19(25-20)16-11-10-14-7-3-4-8-15(14)12-16/h2,5-6,9-12H,3-4,7-8H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDSYIXXECKJBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Tetrahydronaphthalenyl Group: The tetrahydronaphthalenyl group can be introduced via a Friedel-Crafts alkylation reaction using tetrahydronaphthalene and an appropriate electrophile.
Formation of the Benzamide Group: The benzamide group can be formed by reacting the oxadiazole derivative with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalenyl group, leading to the formation of naphthalene derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the benzamide group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide group, where the amide hydrogen can be replaced by various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products
Oxidation: Naphthalene derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Electron-withdrawing groups (e.g., CF₃, Br) often result in lower yields due to increased reaction complexity .
- Chloro and methyl substituents offer optimal yields (45–57%) and high purity (>95%) .
Physicochemical Properties
- Molecular Weight : Ranges from 355.3 (4-chlorobenzamide, 15) to 458.6 (thiophene-sulfonyl analog) .
- Purity : Most analogs exceed 95% HPLC purity, critical for pharmacological applications .
Antimicrobial Activity
Oxadiazole derivatives with tetralin cores exhibit notable activity against Staphylococcus aureus:
Insights :
- Benzamide derivatives (e.g., OZE-II) show moderate activity, while non-benzamide analogs (e.g., OZE-I) are more potent, suggesting the amide group’s role in target specificity .
Anticancer Activity
In A549 and C6 cancer cell lines:
| Compound Name (Substituent) | Apoptotic Effect | Caspase-3 Activation |
|---|---|---|
| Thiophene-sulfonyl analog (9) | > Cisplatin | Moderate |
| Methoxybenzothiazol analog (6) | High | > Cisplatin |
Mechanistic Insights and Target Specificity
- Enzyme Inhibition : The tetralin-oxadiazole core inhibits Ca²⁺/calmodulin-dependent enzymes, with chloro and methyl substituents optimizing binding affinity .
- Structural Flexibility : Bulkier groups (e.g., isopropoxy) reduce enzymatic inhibition efficiency, while halogens (Cl, F) improve target engagement .
Biological Activity
2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is notable for its structural features which include a benzamide moiety and a tetrahydronaphthalenyl group. The biological activity of this compound has garnered attention due to its potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 333.39 g/mol. Its structure can be represented as follows:
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with cell surface receptors or intracellular targets to modulate their activity.
- Gene Expression Influence : The compound might affect the expression of genes related to various biological processes.
Biological Activity Studies
Research has highlighted various aspects of the biological activity associated with this compound:
Antiproliferative Activity
Studies have indicated that derivatives containing oxadiazole rings exhibit significant antiproliferative effects against various cancer cell lines. For example:
- IC50 Values : The compound demonstrates selective activity against breast cancer cell lines (e.g., MCF-7), with reported IC50 values indicating potent inhibition of cell growth.
Antioxidative Properties
The antioxidative capacity of oxadiazole derivatives has been explored in vitro:
- Compounds with similar structures have shown promising results in scavenging free radicals and preventing oxidative damage to cells.
Antimicrobial Activity
Preliminary investigations suggest potential antimicrobial properties:
- Compounds structurally related to this compound have exhibited activity against Gram-positive and Gram-negative bacteria.
Case Studies
Several studies have investigated the biological implications of oxadiazole derivatives:
-
Study on Anticancer Activity :
- Researchers synthesized various oxadiazole derivatives and evaluated their anticancer properties.
- Results indicated that certain substitutions on the oxadiazole ring significantly enhanced antiproliferative activity against specific cancer cell lines.
-
Antioxidant Activity Assessment :
- A series of experiments were conducted to assess the antioxidative potential using spectroscopic methods.
- Compounds showed varying degrees of effectiveness in reducing oxidative stress markers in cellular models.
Comparative Analysis
To provide further context on the biological activity of this compound compared to similar compounds:
| Compound Name | IC50 (µM) | Antioxidant Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | TBD | Moderate | Moderate |
| Benzamide Derivative A | 3.1 | High | Low |
| Benzamide Derivative B | 5.0 | Moderate | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
